
((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base (adenine derivative) linked to a sugar moiety with acetoxy and hydroxyl functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside intermediate.
Acetylation: The hydroxyl groups of the sugar moiety are acetylated using acetic anhydride in the presence of a base such as pyridine.
Deprotection: Any protecting groups on the purine base or sugar moiety are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine base can be reduced to form dihydropurine derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl2) or amines (e.g., methylamine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the acetoxy groups can yield halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases such as HIV and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Comparación Con Compuestos Similares
Similar Compounds
Gemcitabine: A nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of HIV.
Uniqueness: : ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate is unique due to its specific structural features, such as the presence of acetoxy and methoxy groups, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H19N5O7 |
|---|---|
Peso molecular |
381.34 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3-acetyloxy-5-(2-amino-6-methoxypurin-9-yl)-4-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H19N5O7/c1-6(21)25-4-8-11(26-7(2)22)10(23)14(27-8)20-5-17-9-12(20)18-15(16)19-13(9)24-3/h5,8,10-11,14,23H,4H2,1-3H3,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1 |
Clave InChI |
RVOFHBAZBJTJOQ-IDTAVKCVSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)O)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
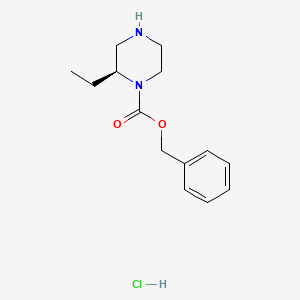
![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
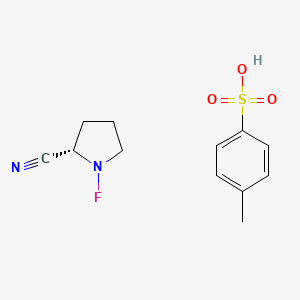

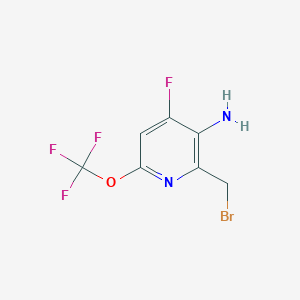

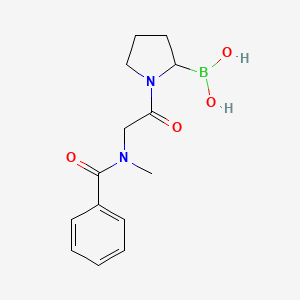
![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)
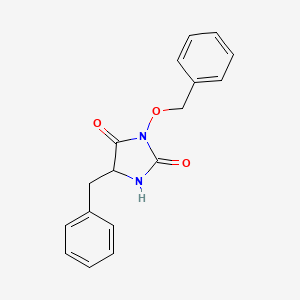


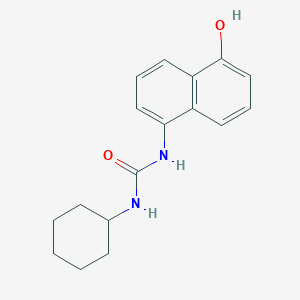
![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)
